

"Methyl 4-(bromomethyl)-2-methoxybenzoate"

CAS number 74733-27-0

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Compound of Interest

Compound Name: Methyl 4-(bromomethyl)-2-methoxybenzoate

Cat. No.: B1366345

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An In-depth Technical Guide to **Methyl 4-(bromomethyl)-2-methoxybenzoate**

Abstract

This technical guide provides a comprehensive overview of **Methyl 4-(bromomethyl)-2-methoxybenzoate**, CAS Number 74733-27-0, a versatile bifunctional reagent crucial in modern organic synthesis and medicinal chemistry. The document delineates its chemical and physical properties, details validated synthetic protocols, explores its reactivity profile, and outlines its applications as a key building block. Furthermore, it consolidates essential safety, handling, and spectroscopic characterization data to support researchers and drug development professionals in its effective and safe utilization.

Introduction and Strategic Importance

Methyl 4-(bromomethyl)-2-methoxybenzoate is a substituted aromatic compound featuring three key functional groups: a methyl ester, a methoxy group, and a benzylic bromide. This unique combination makes it a highly valuable intermediate for introducing a 2-methoxy-4-(methoxycarbonyl)benzyl moiety into target molecules. The methoxy and ester groups modulate the electronic properties and steric environment of the benzene ring, while the bromomethyl group serves as a potent and selective electrophilic site for nucleophilic substitution reactions.

Its strategic importance lies in its role as a scaffold in the synthesis of complex organic molecules, including pharmacologically active compounds and materials with novel properties. The ability to precisely introduce this specific structural motif is a significant advantage in multi-step synthetic campaigns where control over regioselectivity and reactivity is paramount.

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's properties is fundamental to its successful application in a laboratory setting. These properties dictate storage conditions, solvent selection, and purification strategies.

Physical and Chemical Properties

The key physical and chemical data for **Methyl 4-(bromomethyl)-2-methoxybenzoate** are summarized below.

Property	Value	Source(s)
CAS Number	74733-27-0	[1][2][3][4]
Molecular Formula	C ₁₀ H ₁₁ BrO ₃	[1][5][6]
Molecular Weight	259.10 g/mol	[1][5][6]
Appearance	White to off-white solid or oily product	[1][7]
Boiling Point	142-146 °C at 1.8 Torr	[7]
Density	~1.432 g/cm ³ (Predicted)	[7]
Storage	Store under inert gas (Nitrogen or Argon) at 2-8°C	[4][7]

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of the synthesized or procured material. The ¹H NMR spectrum provides a definitive fingerprint of the molecule's structure.

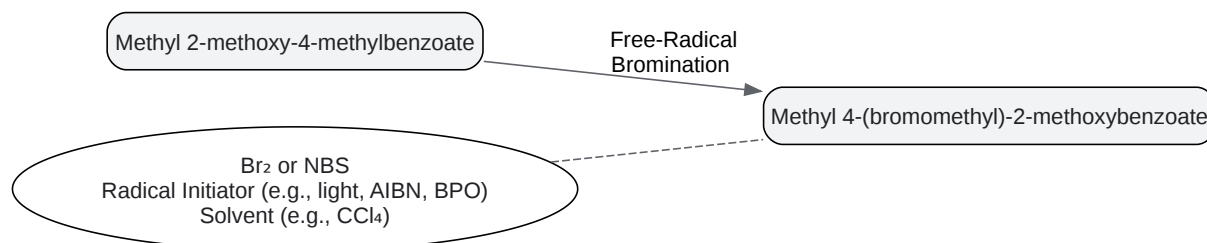
- ^1H NMR (400 MHz, CDCl_3): The proton NMR spectrum shows characteristic signals that correspond to the different types of protons in the molecule.
 - δ 3.87 (s, 3H): This singlet corresponds to the three protons of the methoxy group ($-\text{OCH}_3$) attached to the aromatic ring.
 - δ 3.91 (s, 3H): This singlet is assigned to the three protons of the methyl ester group ($-\text{COOCH}_3$).
 - δ 4.44 (s, 2H): This singlet represents the two benzylic protons of the bromomethyl group ($-\text{CH}_2\text{Br}$).^[1]
 - Aromatic Protons: Signals for the protons on the benzene ring would also be present in the aromatic region (typically δ 6.8-7.5), though not explicitly detailed in the cited source.^[1]
- Mass Spectrometry (FIA-MS): The mass spectrum shows a molecular ion peak (m/z) at 259 $[\text{M}+1]^+$, confirming the molecular weight of the compound.^[1]

Synthesis and Mechanistic Considerations

The most common and efficient method for preparing **Methyl 4-(bromomethyl)-2-methoxybenzoate** is through the free-radical bromination of its precursor, Methyl 2-methoxy-4-methylbenzoate. This reaction selectively targets the benzylic protons of the methyl group due to the stability of the resulting benzylic radical.

Synthetic Workflow: Radical Bromination

The diagram below illustrates the typical synthetic pathway.



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Caption: Synthetic route to **Methyl 4-(bromomethyl)-2-methoxybenzoate**.

Detailed Experimental Protocol

This protocol is adapted from established procedures and is designed for high yield and purity.

[1][8]

Objective: To synthesize **Methyl 4-(bromomethyl)-2-methoxybenzoate** via free-radical bromination.

Materials:

- Methyl 2-methoxy-4-methylbenzoate (1.0 eq)
- Bromine (Br₂) (1.0 eq) or N-Bromosuccinimide (NBS) (1.0-1.1 eq)
- Carbon Tetrachloride (CCl₄) (solvent)
- Radical Initiator: 250W tungsten lamp (photo-initiation) or AIBN/BPO (chemical initiation)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve Methyl 2-methoxy-4-methylbenzoate (e.g., 21.6 g, 120 mmol) in carbon tetrachloride (e.g., 240 mL).

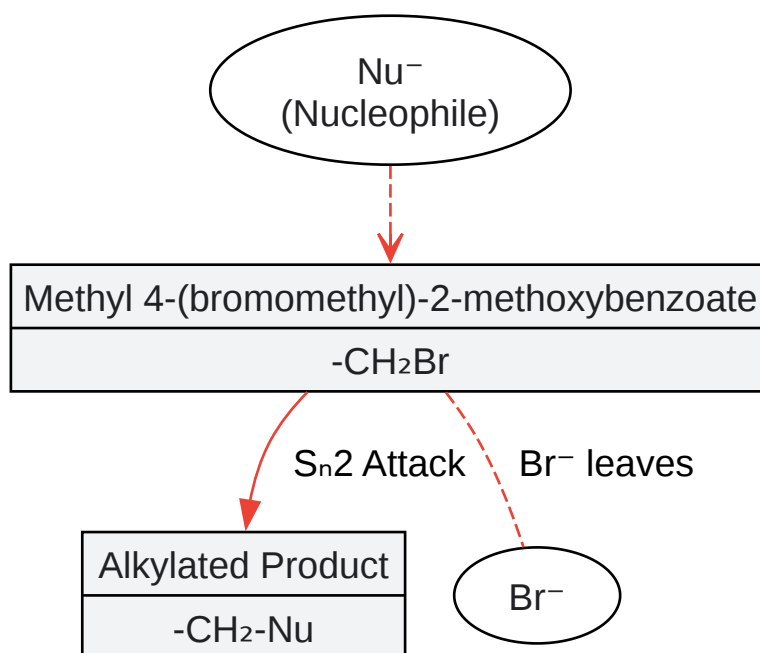
- **Initiation:** Begin heating the mixture to reflux. For photo-initiated reactions, position a 250W tungsten lamp to irradiate the flask.^[1]
- **Reagent Addition:** Slowly add a solution of bromine (e.g., 6.19 mL, 120 mmol) in carbon tetrachloride (e.g., 75 mL) dropwise to the refluxing mixture over a period of 1.5 hours. The slow addition is crucial to control the reaction rate and prevent the buildup of excess bromine, which can lead to side reactions like aromatic bromination.
- **Reaction Completion:** After the addition is complete, continue refluxing for an additional 15-30 minutes to ensure full conversion of the starting material. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature.
- **Isolation:** Concentrate the reaction mixture under reduced pressure to remove the solvent (CCl₄). This step should be performed in a well-ventilated fume hood as carbon tetrachloride is toxic and volatile.
- **Product:** The resulting oily product is **Methyl 4-(bromomethyl)-2-methoxybenzoate** (e.g., 29.8 g, 96% yield).^[1] The crude product is often of sufficient purity for subsequent steps, but can be further purified by silica gel column chromatography if necessary.

Reactivity, Synthetic Utility, and Applications

The synthetic value of **Methyl 4-(bromomethyl)-2-methoxybenzoate** stems from the high reactivity of the C-Br bond at the benzylic position. This site is highly susceptible to nucleophilic attack, making the compound an excellent alkylating agent.

Core Reactivity: Nucleophilic Substitution

The primary reaction pathway involves the displacement of the bromide ion by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This S_N2-type reaction is efficient and allows for the facile construction of new carbon-heteroatom and carbon-carbon bonds.



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Caption: General nucleophilic substitution at the benzylic position.

Applications in Drug Discovery and Organic Synthesis

While specific drug synthesis examples for this exact isomer (CAS 74733-27-0) are less prevalent in the immediate search results compared to its isomers, its utility can be expertly inferred. Its structural analogues, such as Methyl 4-(bromomethyl)benzoate and Methyl 4-(bromomethyl)-3-methoxybenzoate, are crucial intermediates in the synthesis of high-profile drugs, including tyrosine kinase inhibitors like Imatinib and HIV entry inhibitors.[9]

By extension, **Methyl 4-(bromomethyl)-2-methoxybenzoate** serves as a key building block for:

- **Pharmaceutical Scaffolds:** Introducing the substituted benzyl group to create novel drug candidates. The methoxy and ester groups can participate in hydrogen bonding or other interactions within a biological target's active site.
- **Complex Molecule Synthesis:** Used in the synthesis of natural products and other complex organic architectures where precise fragment coupling is required.

- **Materials Science:** Employed in the synthesis of functionalized polymers and materials where the benzyl moiety can be incorporated to tune properties.[\[10\]](#)

Safety, Handling, and Storage

Proper handling and storage are imperative due to the hazardous nature of this compound. It is classified as an irritant and is harmful if ingested or inhaled.

GHS Hazard Classification

Hazard Class	Statement	Pictogram
Acute Toxicity, Oral	H302: Harmful if swallowed	Warning
Skin Corrosion/Irritation	H315: Causes skin irritation	Warning
Serious Eye Damage/Irritation	H319: Causes serious eye irritation	Warning
Acute Toxicity, Inhalation	H332: Harmful if inhaled	Warning
STOT - Single Exposure	H335: May cause respiratory irritation	Warning

Source:[\[6\]](#)[\[7\]](#)

Handling and Personal Protective Equipment (PPE)

- **Engineering Controls:** Always handle in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
- **Eye Protection:** Wear chemical safety goggles or a face shield (European Standard EN 166).[\[11\]](#)
- **Hand Protection:** Use chemically resistant protective gloves (e.g., nitrile).
- **Skin and Body Protection:** Wear a lab coat and appropriate protective clothing to prevent skin exposure.[\[11\]](#)
- **Respiratory Protection:** If exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[\[11\]](#)

First Aid and Emergency Procedures

- In case of Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[11]
- In case of Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[11]
- If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[11]
- If Swallowed: Clean mouth with water. Do NOT induce vomiting. Seek medical attention.[11]

Storage and Stability

- Conditions to Avoid: Incompatible with strong oxidizing agents and strong bases.[12]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, preferably in a refrigerator (2-8°C) under an inert atmosphere (e.g., nitrogen or argon) to maintain its integrity.[4][7]

Conclusion

Methyl 4-(bromomethyl)-2-methoxybenzoate is a high-value chemical intermediate whose utility is defined by the strategic placement of its reactive functional groups. Its role as a versatile benzylic alkylating agent makes it indispensable for researchers in synthetic organic chemistry and drug development. A comprehensive understanding of its synthesis, reactivity, and safe handling protocols, as detailed in this guide, is essential for leveraging its full potential in the creation of novel and complex molecular structures.

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